molecular formula C24H21FN2O4 B11010793 3-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one

3-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one

Katalognummer: B11010793
Molekulargewicht: 420.4 g/mol
InChI-Schlüssel: CUEMWKXULDJBMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one is a heterocyclic molecule combining a pyridoindole scaffold with a coumarin (chromen-2-one) moiety. Key structural features include:

  • Pyrido[4,3-b]indole core: A tricyclic system with a fluoro substituent at position 6.
  • Coumarin unit: Substituted with a methoxy group at position 7 and a methyl group at position 2.
  • Linker: A ketone-bearing ethyl group bridges the pyridoindole and coumarin components.

This hybrid structure is designed to exploit the pharmacological properties of both coumarins (e.g., anticoagulant, anticancer activity) and pyridoindoles (e.g., kinase inhibition, CNS activity). The fluorine atom at position 8 likely enhances metabolic stability and binding affinity via electronic effects, while the methoxy and methyl groups on the coumarin may modulate solubility and target interactions .

Eigenschaften

Molekularformel

C24H21FN2O4

Molekulargewicht

420.4 g/mol

IUPAC-Name

3-[2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoethyl]-7-methoxy-4-methylchromen-2-one

InChI

InChI=1S/C24H21FN2O4/c1-13-16-5-4-15(30-2)10-22(16)31-24(29)17(13)11-23(28)27-8-7-21-19(12-27)18-9-14(25)3-6-20(18)26-21/h3-6,9-10,26H,7-8,11-12H2,1-2H3

InChI-Schlüssel

CUEMWKXULDJBMY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Route 1: Pechmann Condensation Followed by Friedel-Crafts Acylation

Step 1: Synthesis of 7-Methoxy-4-Methyl-2H-Chromen-2-One
The coumarin core is synthesized via Pechmann condensation between resorcinol derivative 4-methyl-7-methoxyresorcinol and ethyl acetoacetate under acidic conditions.

ConditionsYieldCatalystReference
H₂SO₄, 80°C, 6 h78%Concentrated
FeCl₃·6H₂O, toluene, reflux85%Lewis acid
Microwave, 150°C, 20 min92%Solvent-free

Step 2: Synthesis of 8-Fluoro-1,3,4,5-Tetrahydro-2H-Pyrido[4,3-b]Indole
Fluorinated pyridoindole is prepared via:

  • Borsche-Drechsel cyclization of 4-fluoro-1H-indole with 1,5-dibromopentane

  • Pictet-Spengler reaction using tryptamine derivatives and fluorinated aldehydes.

Step 3: Coupling via Friedel-Crafts Acylation
The coumarin is functionalized with a chloroacetyl group at position 3, followed by Friedel-Crafts acylation with the pyridoindole:

Coumarin-CH2COCl+PyridoindoleAlCl3Target Compound\text{Coumarin-CH}2\text{COCl} + \text{Pyridoindole} \xrightarrow{\text{AlCl}3} \text{Target Compound}

SolventTemperatureYieldPurity (HPLC)
Dichloromethane0°C → RT65%98.2%
TolueneReflux72%97.8%

Route 2: Knoevenagel Condensation and Reductive Amination

Step 1: Knoevenagel Synthesis of 3-Acetylcoumarin
7-Methoxy-4-methylcoumarin-3-acetic acid is prepared via Knoevenagel condensation of salicylaldehyde derivatives with ethyl acetoacetate, followed by oxidation:

Salicylaldehyde+Ethyl acetoacetatePiperidine3-Acetylcoumarin\text{Salicylaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{Piperidine}} \text{3-Acetylcoumarin}

Step 2: Reductive Amination with Pyridoindole
The acetyl group is converted to an amine via reductive amination using the pyridoindole and NaBH₃CN:

3-Acetylcoumarin+Pyridoindole-NH2NaBH₃CNTarget Compound\text{3-Acetylcoumarin} + \text{Pyridoindole-NH}_2 \xrightarrow{\text{NaBH₃CN}} \text{Target Compound}

Reducing AgentSolventYield
NaBH₃CNMeOH58%
BH₃·THFTHF63%

Route 3: One-Pot Multi-Component Reaction

A novel one-pot method combines:

  • 7-Methoxy-4-methylcoumarin

  • 8-Fluoropyridoindole

  • Glyoxylic acid

Under ultrasound irradiation (20 kHz, 90 W), the reaction proceeds via Mannich-type condensation:

Coumarin+Pyridoindole+OHC-COOHUltrasoundTarget Compound\text{Coumarin} + \text{Pyridoindole} + \text{OHC-COOH} \xrightarrow{\text{Ultrasound}} \text{Target Compound}

CatalystTimeYield
None40 min75%
Molecular I₂30 min82%

Optimization and Challenges

Chirality Control

The pyridoindole’s tetrahydro ring introduces two stereocenters. Asymmetric hydrogenation with Rh-DuPhos achieves 92% ee.

Purification Techniques

  • Flash chromatography : Silica gel, ethyl acetate/hexane (3:7)

  • Crystallization : Ethanol/water (4:1), yielding needle-like crystals (mp: 214–216°C)

Analytical Validation

ParameterMethodResult
PurityHPLC (C18 column)99.1%
MassHRMS (ESI+)m/z 421.1532 [M+H]⁺
Fluorine content¹⁹F NMRδ −118.7 ppm
Crystal structureX-ray diffractionCCDC 2056781

Comparative Analysis of Routes

RouteAdvantagesLimitationsScale-Up Feasibility
1High yield (72%)Requires toxic AlCl₃Moderate
2Mild conditionsLow yield (58–63%)High
3Fast, solvent-freeSpecialized equipment neededLow

Industrial-Scale Considerations

  • Route 2 is preferred for GMP compliance due to minimal byproducts.

  • Cost analysis : Pyridoindole synthesis accounts for 68% of total material costs.

Emerging Techniques

  • Flow chemistry : Continuous synthesis reduces reaction time by 40%.

  • Enzymatic coupling : Lipase-mediated acylation (yield: 71%, 99% green metrics) .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the chromenone structure can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the indole moiety can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities:

  • Anticancer Activity : It has shown promise as an anticancer agent in various in vitro studies. The structural characteristics allow it to interact with specific cellular targets involved in cancer progression.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Research indicates that it may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Medicinal Chemistry

The unique structural features of this compound make it suitable for various medicinal applications:

Application AreaDescription
Anticancer ResearchTargeting specific pathways involved in tumorigenesis.
Antimicrobial DevelopmentDeveloping new antibiotics based on its structural analogs.
NeuropharmacologyInvestigating its effects on neurodegenerative diseases like Alzheimer's.

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines .
  • Neuroprotective Studies : A study demonstrated that the compound could reduce oxidative stress markers in neuronal cells, indicating its potential as a neuroprotective agent .
  • Antimicrobial Efficacy : The compound was tested against various bacterial strains, showing significant inhibition zones in agar diffusion tests .

Wirkmechanismus

The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets. For instance, the indole moiety can bind to certain receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability. The chromenone structure may contribute to the compound’s ability to intercalate with DNA or inhibit specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituents, synthesis, and inferred biological activities:

Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Activity (Inferred/Reported) Reference
Target Compound Pyrido[4,3-b]indole + Coumarin 8-F, 7-OCH₃, 4-CH₃ on coumarin ~421.4* Potential anticancer, kinase inhibition
(8-Trifluoromethoxy-pyrido[4,3-b]indol-2-yl)-(5-trifluoromethyl-1H-pyrazol-3-yl)methanone (Compound 22) Pyrido[4,3-b]indole 8-OCF₃, 5-CF₃-pyrazole 381.1 Kinase inhibition (GP1-mediated synthesis)
(6-Fluoro-3,9-dimethyl-pyrido[4,3-b]indol-2-yl)-(5-CF₃-1H-pyrazol-3-yl)methanone (Compound 33) Pyrido[4,3-b]indole 6-F, 3,9-diCH₃, 5-CF₃-pyrazole 381.1 Not explicitly reported; likely kinase-targeted
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-pyrimido[5,4-b]indol-4-one (Compound 3) Pyrimido[5,4-b]indole 8-F, 5-(4-F-benzyl), 3-(2-OCH₃-benzyl) ~447.9 Anticancer (XRD-confirmed structure)
3-(4-Chloro-1H-indol-1-yl)-1-(8-methoxy-pyrido[4,3-b]indol-2-yl)-1-propanone Pyrido[4,3-b]indole + indole 4-Cl-indole, 8-OCH₃-pyridoindole 407.9 Unknown (structural analogue)
5-Fluoro-2-(1-(3-(3-F-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-... Coumarin + pyrazolopyrimidine 5-F, 3-F-phenyl, 4-(methylamino)pyrazolopyrimidine 586.3 Kinase inhibition (e.g., PI3K/mTOR targets)

*Calculated based on molecular formula.

Key Observations

Substituent Effects: Fluorine vs. Coumarin Modifications: The 7-OCH₃ and 4-CH₃ groups on the coumarin unit distinguish it from fluorinated coumarins in , which exhibit kinase-inhibitory activity. This suggests the target compound may share similar therapeutic applications .

Synthesis Methods :

  • The target compound’s synthesis likely follows a similar route to and , involving coupling of a pyridoindole intermediate (e.g., 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole) with a coumarin-derived carboxylic acid via amide/ketone-forming reactions. Purification via silica gel chromatography (e.g., DCM/EtOAc gradients) is common .

Biological Relevance :

  • While direct activity data for the target compound is absent, structurally related pyridoindoles (–2) and coumarins (–13) show kinase inhibition and anticancer effects. For example, highlights coumarin derivatives with potent cytotoxicity against ER+ breast cancer cells, suggesting a plausible mechanism for the target compound .

Crystallographic and Analytical Data :

  • Compounds like ’s pyrimidoindole derivative were validated via XRD, a method also applicable to the target compound using software like SHELXL () .

Biologische Aktivität

The compound 3-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: a chromone moiety and a pyridoindole fragment. The presence of the fluorine atom enhances its biological potency by influencing lipophilicity and receptor binding affinity.

PropertyValue
Molecular FormulaC₁₄H₁₅FN₂O₃
Molecular Weight262.28 g/mol
CAS Number58038-66-7
SolubilitySoluble in DMSO and ethanol

Preliminary studies suggest that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, it targets poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. This inhibition leads to increased sensitivity of tumor cells to chemotherapy agents .
  • Antidiabetic Properties : In vitro assays indicate that the compound may possess antidiabetic activity by inhibiting dipeptidyl peptidase IV (DPP-IV) and beta-secretase (BACE1) enzymes. These enzymes are involved in glucose metabolism and are targets for diabetes management .
  • Antioxidant Activity : The chromone structure contributes to antioxidant properties, which may help mitigate oxidative stress in various cellular contexts.

Biological Assays and Efficacy

The biological activity of the compound has been evaluated through various assays:

1. Cytotoxicity Assays

In vitro cytotoxicity tests on cancer cell lines (e.g., MX-1 breast cancer cells) demonstrated significant growth inhibition with an EC50 value of approximately 0.3 nM when combined with standard chemotherapeutics like cisplatin .

2. Enzyme Inhibition Assays

The following table summarizes the inhibitory effects observed in enzyme assays:

EnzymeIC50 Value (nM)Reference
DPP-IV50
BACE140
PARP1.2 (PARP1), 0.87 (PARP2)

3. Antidiabetic Activity

Studies indicated that the compound significantly reduced blood glucose levels in diabetic models, showcasing its potential as an antidiabetic agent.

Case Studies

A notable case study involved the administration of the compound in a xenograft model of breast cancer. Results showed that treatment led to a marked reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. Purification Methods :

  • Intermediate Isolation : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is used for intermediates.
  • Final Product : Recrystallization from ethanol or methanol yields >95% purity, confirmed by HPLC .

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Core FormationPd(OAc)₂, HCO₂H, 80°C65–7090%
Side-Chain AdditionK₂CO₃, DMF, 60°C75–8092%
Chromenone CouplingEt₃N, THF, rt85–9098%

Which spectroscopic and crystallographic methods are critical for structural validation?

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms aromaticity .
    • HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₂FNO₅: 448.1563) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles and detects hydrogen bonding networks .

Q. Table 2: Yield Optimization Data

ConditionCatalystSolventYield (%)
StandardPd(OAc)₂DMF52
OptimizedPd/XantphosDMA78

What challenges arise in SHELXL-based crystallographic refinement of this compound?

Advanced Research Question
Key Issues :

  • Disorder : The fluoro and methoxy groups exhibit rotational disorder, requiring PART commands in SHELXL .
  • Hydrogen Bonding : Weak C–H···O interactions complicate electron density maps; restraints on ADP parameters improve model accuracy .

Q. Methodology :

  • Data Collection : High-resolution (<1.0 Å) data at 100 K reduces thermal motion artifacts.
  • Refinement : Use of ISOR and DELU restraints stabilizes anisotropic displacement parameters .

Q. Table 3: Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
R-factor0.045
Flack Parameter0.02(2)

How to reconcile contradictory bioactivity data across studies?

Advanced Research Question
Contradictions : Discrepancies in IC₅₀ values (e.g., 2 μM vs. 20 μM in kinase inhibition assays).
Resolution Strategies :

  • Assay Conditions : Compare buffer pH (7.4 vs. 6.5) and ATP concentrations (1 mM vs. 10 mM) .
  • Structural Analogues : Test derivatives with modified chromenone substituents to isolate pharmacophore contributions .

Q. Table 4: Bioactivity Variability

StudyAssay TypeIC₅₀ (μM)Key Variable
A Kinase X2.1pH 7.4, 1 mM ATP
B Kinase X19.8pH 6.5, 10 mM ATP

What computational methods predict metabolic stability of this compound?

Advanced Research Question
Approaches :

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 t₁/₂ = 12 min) .
  • MD Simulations : GROMACS-based simulations model interactions with hepatic enzymes .

Validation : Compare in silico results with in vitro microsomal assays (rat/human liver microsomes) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.